N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Description
N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 5-ethyl-1,3,4-thiadiazol-2-yl group at the 4-position and a cyclohexyl carboxamide moiety at the 1-position. The ethyl group on the thiadiazole and the bulky cyclohexyl group on the carboxamide may influence solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWMOMYGXDPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide derivatives.
- Alkylation : The ethyl group is introduced via alkylation reactions.
- Piperidine Attachment : The piperidine moiety is attached through nucleophilic substitution reactions.
- Acylation : The final acetamide linkage is formed through acylation reactions.
Characterization methods include elemental analysis, IR spectroscopy, NMR (both and ), and mass spectrometry to confirm the structure and purity of the compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular:
- Cytotoxicity : The compound has shown significant cytotoxic activity against various cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, it exhibited IC50 values of 0.084 ± 0.020 mmol L and 0.034 ± 0.008 mmol L, respectively .
| Cell Line | IC50 Value (mmol L) |
|---|---|
| MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
This indicates a potent effect compared to standard chemotherapeutics like cisplatin.
The mechanism by which this compound exerts its effects involves interaction with various biological targets:
- Enzyme Inhibition : Thiadiazole derivatives are known to modulate enzyme activity, affecting pathways related to cell proliferation and apoptosis.
- Aromatase Inhibition : The compound has also been evaluated for its aromatase inhibitory activity in MCF-7 cells, showing promising results with an IC50 of 0.062 ± 0.004 mmol L .
Other Biological Activities
Beyond anticancer effects, compounds within the thiadiazole class have demonstrated a range of biological activities:
- Antimicrobial : Thiadiazoles have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have documented the biological effects of thiadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study synthesized multiple thiadiazole derivatives and evaluated their anticancer activities against MCF7 and A549 cell lines. Among these compounds, those with structural similarities to the target compound displayed significant cytotoxicity .
- Mechanistic Insights : Research has further elucidated the mechanisms by which these compounds inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Structural Analog: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
A closely related compound, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide (hereafter referred to as Compound A), shares a piperidine-thiadiazole scaffold but differs in substituent placement and functional groups .
Key Structural Differences :
| Feature | Target Compound | Compound A |
|---|---|---|
| Thiadiazole Substituent | 5-Ethyl group | 5-Cyclohexyl group |
| Piperidine Substituent | 1-Cyclohexyl carboxamide | 1-Thiophene-2-carbonyl, 4-carboxamide |
| Aromatic Moieties | None | Thiophene ring |
Hypothesized Property Differences :
Lipophilicity: The ethyl group on the target compound may reduce lipophilicity compared to the cyclohexyl group on Compound A’s thiadiazole ring.
Metabolic Stability :
- The cyclohexyl carboxamide in the target compound may confer resistance to enzymatic hydrolysis compared to the thiophene carbonyl in Compound A, which could be more susceptible to oxidative metabolism.
Broader Context of Thiadiazole-Piperidine Hybrids
Thiadiazole-piperidine hybrids are explored for diverse therapeutic applications. For example:
- Anticancer Agents : Thiadiazoles with electron-withdrawing groups (e.g., nitro) show topoisomerase inhibition, but the target compound’s ethyl group may modulate this activity.
- Antimicrobials : Sulfur atoms in thiadiazoles enhance membrane penetration, but the cyclohexyl carboxamide’s steric effects could limit bacterial uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
